molecular formula C8H12ClNO B1292865 (R)-3-(1-Aminoethyl)phenol hydrochloride CAS No. 856563-08-1

(R)-3-(1-Aminoethyl)phenol hydrochloride

Cat. No.: B1292865
CAS No.: 856563-08-1
M. Wt: 173.64 g/mol
InChI Key: INBKHDKLDOGKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is a phenolic compound, meaning it contains a hydroxyl group attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Aminoethyl)phenol hydrochloride typically involves the nucleophilic aromatic substitution of an aryl halide with an amine. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: ®-3-(1-Aminoethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-3-(1-Aminoethyl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: ®-3-(1-Aminoethyl)phenol hydrochloride is unique due to its chiral nature and the presence of an aminoethyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other phenolic compounds. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKHDKLDOGKKN-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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